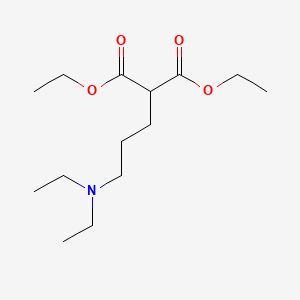

Diethyl (3-diethylaminopropyl)-malonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide usually handled as the hydrochloride . It is typically employed in the 4.0-6.0 pH range and is generally used as a carboxyl activating agent for the coupling of primary amines to yield amide bonds .

Synthesis Analysis

EDC is commercially available and may be prepared by coupling ethyl isocyanate to N, N -dimethylpropane-1,3-diamine to give a urea, followed by dehydration .Molecular Structure Analysis

The molecular formula of EDC is C8H17N3 and it has a molar mass of 155.245 g·mol −1 .Chemical Reactions Analysis

EDC couples primary amines, and other nucleophiles, to carboxylic acids by creating an activated ester leaving group . The carbonyl of the acid attacks the carbodiimide of EDC, and there is a subsequent proton transfer .Physical And Chemical Properties Analysis

EDC is a water-soluble carbodiimide usually handled as the hydrochloride . It is typically employed in the 4.0-6.0 pH range .Scientific Research Applications

1. Synthesis of Anticancer Drugs

- Diethyl 2-(2-chloronicotinoyl)malonate, a derivative, is used as an intermediate in synthesizing small molecule anticancer drugs. This compound plays a role in targeting cancer cell growth pathways (Xiong et al., 2018).

2. Role in the Creation of Heterocycles

- Diethyl malonates are used in cyclocondensation reactions with 1,3-dinucleophiles to create six-membered heterocycles (Stadlbauer et al., 2001).

3. Synthesis of Oligonucleotide Glycoconjugates

- Diethyl O,O'-(methoxymethylene)bis(hydroxymethyl)malonate, a related compound, was used in the synthesis of oligonucleotide glycoconjugates, carrying different sugar units (Katajisto et al., 2004).

4. Applications in Organic Synthesis

- Diethyl malonate is a key organic synthetic intermediate, widely used in the production of pharmaceuticals, colorants, and spices (Song Wei-hong, 2004).

5. Photoluminescent Studies of Lanthanide Complexes

- Diethyl malonate appended porphyrin complexes with lanthanides such as Yb3+, Er3+, and Nd3+ have been studied for their photoluminescent properties in the near-infrared region (He et al., 2003).

6. Enzymatic Resolution of Amines

- Diethyl malonate serves as a "green" and efficient acyl donor in the lipase-catalyzed resolution of amines, representing an attractive alternative to currently applied acyl donors (Simon et al., 2012).

7. Acoustical and Thermodynamic Studies

- Binary mixtures of diethyl malonate with various solvents have been studied for their acoustical and thermodynamic properties, indicating molecular interactions and geometric effects (Baluja et al., 2005).

Mechanism of Action

Target of Action

Diethyl (3-diethylaminopropyl)-malonate is a complex compound that primarily targets carboxylic acid groups in biomolecules . The compound’s primary role is to facilitate the coupling of primary amines to yield amide bonds .

Mode of Action

The compound operates by activating carboxyl groups for direct reaction with primary amines via amide bond formation . The carbonyl of the acid attacks the carbodiimide of the compound, and there is a subsequent proton transfer . The primary amine then attacks the carbonyl carbon of the acid which forms a tetrahedral intermediate before collapsing and discharging the urea byproduct . The desired amide is obtained .

Biochemical Pathways

The compound affects the biochemical pathways involving the formation of amide bonds. It is generally used as a carboxyl activating agent for the coupling of primary amines to yield amide bonds . It can also be used to activate phosphate groups in order to form phosphomonoesters and phosphodiesters .

Pharmacokinetics

It is known that the compound is water-soluble and is typically employed in the 40-60 pH range . This suggests that the compound may have good bioavailability due to its solubility in water.

Result of Action

The result of the compound’s action is the formation of amide bonds. This can be used in various applications such as peptide synthesis, protein crosslinking to nucleic acids, and in the preparation of immunoconjugates .

Action Environment

The compound is typically employed in the 4.0-6.0 pH range This suggests that the compound’s action, efficacy, and stability may be influenced by the pH of the environment

Safety and Hazards

properties

IUPAC Name |

diethyl 2-[3-(diethylamino)propyl]propanedioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO4/c1-5-15(6-2)11-9-10-12(13(16)18-7-3)14(17)19-8-4/h12H,5-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLYNLPYSPJSYHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCC(C(=O)OCC)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl (3-diethylaminopropyl)-malonate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2796977.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B2796984.png)

![1-[2-Methyl-2-(thiophen-2-ylmethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2796986.png)

![4-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2796992.png)

![N-Methyl-N-[2-[1-(3-methylpyridin-2-yl)ethylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2796993.png)

![4-((1H-imidazol-1-yl)methyl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2796996.png)

![N-(4-chlorophenyl)-2-[3-(4-methoxyphenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl]acetamide](/img/structure/B2796997.png)